2-(2-Chlorophenyl)morpholine oxalate
Overview
Description
2-(2-Chlorophenyl)morpholine oxalate is a chemical compound with the molecular formula C12H14ClNO5. It is a derivative of morpholine, a heterocyclic amine, and contains a chlorophenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)morpholine oxalate typically involves the reaction of 2-chlorobenzyl chloride with morpholine. This reaction can be carried out under various conditions, including the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of 2-(2-chlorophenyl)morpholine. The final step involves the reaction of this intermediate with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)morpholine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)morpholine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)morpholine oxalate involves its interaction with various molecular targets. The chlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)morpholine oxalate
- 2-(2-Fluorophenyl)morpholine oxalate
- 2-(2-Methylphenyl)morpholine oxalate
Uniqueness
2-(2-Chlorophenyl)morpholine oxalate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-chlorophenyl)morpholine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.C2H2O4/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWCLUMELMKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590000 | |
Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913297-04-8 | |
Record name | Oxalic acid--2-(2-chlorophenyl)morpholine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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